ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate HCl
Description
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride: is a chemical compound belonging to the class of 1,5-naphthyridines. These heterocyclic compounds are known for their significant importance in medicinal chemistry due to their diverse biological activities . The compound is characterized by its molecular formula C11H8Cl2N2O2 and is often used in various scientific research applications .
Properties
Molecular Formula |
C11H9Cl3N2O2 |
|---|---|
Molecular Weight |
307.6 g/mol |
IUPAC Name |
ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H8Cl2N2O2.ClH/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13;/h3-5H,2H2,1H3;1H |
InChI Key |
PZBNKJRQKZYOAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine skeleton . The reaction conditions often include high temperatures and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as condensation reactions, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: Commonly involves replacing chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce various derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biology and medicine, ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride is studied for its potential therapeutic properties. It has shown promise in the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride involves its interaction with molecular targets in biological systems. It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid ethyl ester
- 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid
- 1,5-Naphthyridine derivatives with various substitutions
Uniqueness: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and ethyl ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
